molecular formula C17H27NO2 B10770631 (2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol

(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol

Cat. No.: B10770631
M. Wt: 277.4 g/mol
InChI Key: VFIDUCMKNJIJTO-XJKSGUPXSA-N
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Preparation Methods

The synthesis of ICI 118,551 hydrochloride involves several steps. The key synthetic route includes the reaction of 7-methylindan-4-ol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C . Industrial production methods are similar but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

ICI 118,551 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ICI 118,551 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

ICI 118,551 hydrochloride is unique due to its high selectivity for the beta-2 adrenergic receptor. Similar compounds include:

These compounds differ in their selectivity and binding affinities for the various beta-adrenergic receptor subtypes, making ICI 118,551 hydrochloride particularly valuable for studying beta-2 adrenergic receptor-specific actions .

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m0/s1

InChI Key

VFIDUCMKNJIJTO-XJKSGUPXSA-N

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@H]([C@H](C)NC(C)C)O

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Origin of Product

United States

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